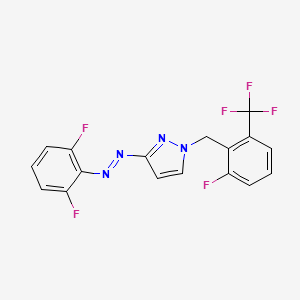![molecular formula C13H10N2O2S B10831548 2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 694621 is a potent inhibitor of PCAF (p300/CBP-associated factor), a histone acetyltransferase enzyme. This compound has shown significant activity in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research .
Preparation Methods
The synthesis of NSC 694621 involves the preparation of pyridoisothiazolone derivatives. The synthetic route typically includes the following steps:
Formation of the pyridine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the isothiazolone moiety: This step involves the incorporation of sulfur and nitrogen atoms into the pyridine ring.
Chemical Reactions Analysis
NSC 694621 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: NSC 694621 can undergo substitution reactions, where functional groups are replaced with other groups to modify its activity
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of NSC 694621 with modified biological activities.
Scientific Research Applications
NSC 694621 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of histone acetyltransferases, particularly PCAF.
Biology: The compound is used to investigate the role of histone acetylation in gene expression and cellular processes.
Medicine: NSC 694621 has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It is being studied for its therapeutic potential in various cancer types.
Industry: The compound is used in the development of new anticancer drugs and as a reference compound in drug discovery
Mechanism of Action
NSC 694621 exerts its effects by inhibiting the activity of PCAF, a histone acetyltransferase enzyme. PCAF is involved in the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting PCAF, NSC 694621 can alter the acetylation status of histones, leading to changes in gene expression that can inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
NSC 694621 is unique in its potent inhibition of PCAF. Similar compounds include:
C646: Another potent inhibitor of PCAF with a different chemical structure.
Garcinol: A natural compound that inhibits PCAF and other histone acetyltransferases.
Anacardic acid: A compound that inhibits PCAF and has been studied for its anticancer properties
NSC 694621 stands out due to its high potency and specificity for PCAF, making it a valuable tool in cancer research and drug discovery.
Properties
Molecular Formula |
C13H10N2O2S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-6-4-9(5-7-10)15-13(16)11-3-2-8-14-12(11)18-15/h2-8H,1H3 |
InChI Key |
AZVIMHSUSDTTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)
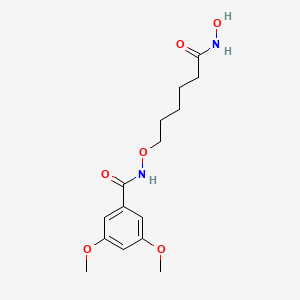
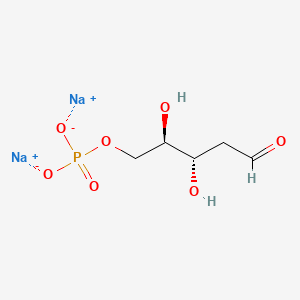
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
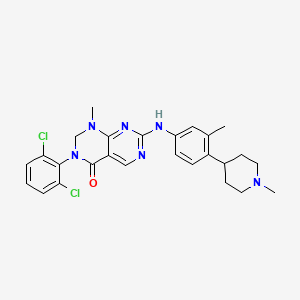
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
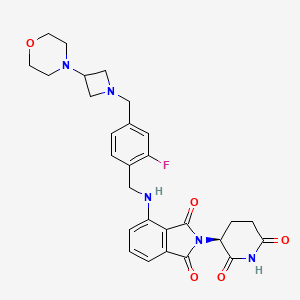
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
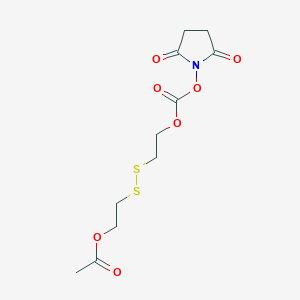
![1-[4-[4-[3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831518.png)
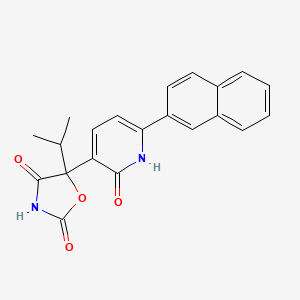
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
![2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)
